molecular formula C25H25N3O B8465783 1h-Pyrrolo[3,2-b]pyridine-3-methanol,7-(3,4-dihydro-2(1h)-isoquinolinyl)-2-methyl-1-(phenylmethyl)-

1h-Pyrrolo[3,2-b]pyridine-3-methanol,7-(3,4-dihydro-2(1h)-isoquinolinyl)-2-methyl-1-(phenylmethyl)-

Cat. No.: B8465783
M. Wt: 383.5 g/mol
InChI Key: XMPPVOIZXHTKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[3,2-b]pyridine-3-methanol,7-(3,4-dihydro-2(1h)-isoquinolinyl)-2-methyl-1-(phenylmethyl)- is a useful research compound. Its molecular formula is C25H25N3O and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[3,2-b]pyridine-3-methanol,7-(3,4-dihydro-2(1h)-isoquinolinyl)-2-methyl-1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[3,2-b]pyridine-3-methanol,7-(3,4-dihydro-2(1h)-isoquinolinyl)-2-methyl-1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

[1-benzyl-7-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]methanol

InChI

InChI=1S/C25H25N3O/c1-18-22(17-29)24-25(28(18)15-19-7-3-2-4-8-19)23(11-13-26-24)27-14-12-20-9-5-6-10-21(20)16-27/h2-11,13,29H,12,14-17H2,1H3

InChI Key

XMPPVOIZXHTKPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2N1CC3=CC=CC=C3)N4CCC5=CC=CC=C5C4)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound prepared in Example 6 (501.1 mg, 1.23 mmol) was treated with a saturated sodium bicarbonate solution to obtain 1-benzyl-7-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine (433.6 mg, 1.18 mmol). Ammonium cerium (IV) nitrate (1.94 g, 3.54 mmol) was added at room temperature to a solution of 1-benzyl-7-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine (433.6 mg, 1.18 mmol) in acetic acid (10 ml). The reaction mixture was stirred for 4 hours at 55° C., cooled to room temperature, poured in water, and then extracted with ethyl acetate. The resulting organic layer was washed with a saturated sodium chloride solution, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting residue was dissolved in methanol (20 ml). 2N Lithium hydroxide (5.0 ml) was added to the solution, which was then stirred for 1 hour at room temperature. The reaction mixture was neutralized with 1N hydrochloric acid, concentrated under reduced pressure to discard methanol, and then extracted with ethyl acetate. The resulting organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography to give 1-benzyl-7-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3-hydroxymethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine, which was then dissolved in ethyl acetate. The solution was saturated with hydrochloric acid gas and then filtered to give the titled compound as a white solid (69 mg, 13.9%).
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
1-benzyl-7-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
Quantity
433.6 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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